molecular formula C7H7N3O4 B3176210 2-[(5-nitropyridin-2-yl)amino]acetic Acid CAS No. 98279-88-0

2-[(5-nitropyridin-2-yl)amino]acetic Acid

Cat. No.: B3176210
CAS No.: 98279-88-0
M. Wt: 197.15 g/mol
InChI Key: UTQIRUGUSNPZPE-UHFFFAOYSA-N
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Description

2-[(5-nitropyridin-2-yl)amino]acetic acid is a versatile chemical compound with a molecular formula of C7H7N3O4. It is known for its potential applications in various scientific research fields, including chemistry, biology, medicine, and industry. The compound features a nitropyridine moiety, which is a significant structural component contributing to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-nitropyridin-2-yl)amino]acetic acid typically involves the nitration of pyridine derivatives followed by amination and subsequent functional group transformations. One common method involves the reaction of 5-nitropyridine-2-amine with chloroacetic acid under controlled conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain high-purity compounds suitable for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-[(5-nitropyridin-2-yl)amino]acetic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to form corresponding oxides using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include amino derivatives, oxides, and various substituted pyridine compounds, which can be further utilized in different chemical syntheses .

Scientific Research Applications

2-[(5-nitropyridin-2-yl)amino]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-[(5-nitropyridin-2-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The nitropyridine moiety can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The compound’s ability to undergo redox reactions and form reactive intermediates also contributes to its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(3-nitropyridin-2-yl)amino]acetic acid
  • 2-amino-5-nitropyridine
  • 5-nitropyridine-2-amine

Uniqueness

2-[(5-nitropyridin-2-yl)amino]acetic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers a different reactivity profile and potential for diverse applications in research and industry .

Properties

IUPAC Name

2-[(5-nitropyridin-2-yl)amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O4/c11-7(12)4-9-6-2-1-5(3-8-6)10(13)14/h1-3H,4H2,(H,8,9)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTQIRUGUSNPZPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901303943
Record name Glycine, N-(5-nitro-2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98279-88-0
Record name Glycine, N-(5-nitro-2-pyridyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98279-88-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glycine, N-(5-nitro-2-pyridyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901303943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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